molecular formula C11H14INO2 B291660 2-iodo-N-(3-methoxypropyl)benzamide

2-iodo-N-(3-methoxypropyl)benzamide

Cat. No.: B291660
M. Wt: 319.14 g/mol
InChI Key: LJFXWNUATKMCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-N-(3-methoxypropyl)benzamide is a benzamide derivative characterized by a 2-iodo-substituted benzene ring and a 3-methoxypropylamine group attached via an amide bond. The iodine atom at the ortho position and the methoxypropyl chain confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H14INO2

Molecular Weight

319.14 g/mol

IUPAC Name

2-iodo-N-(3-methoxypropyl)benzamide

InChI

InChI=1S/C11H14INO2/c1-15-8-4-7-13-11(14)9-5-2-3-6-10(9)12/h2-3,5-6H,4,7-8H2,1H3,(H,13,14)

InChI Key

LJFXWNUATKMCBB-UHFFFAOYSA-N

SMILES

COCCCNC(=O)C1=CC=CC=C1I

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent N-Substituent Key Features Reference
2-Iodo-N-(3-methoxypropyl)benzamide 2-Iodo 3-Methoxypropyl High lipophilicity; steric hindrance N/A
2-Iodo-N-(2-methoxyethyl)benzamide (27) 2-Iodo 2-Methoxyethyl Shorter alkyl chain; lower steric bulk
2-Iodo-N-(3-phenylpropyl)benzamide (A20) 2-Iodo 3-Phenylpropyl Aromatic substituent; increased π-π interactions
2,5-Dibromo-N-(3-methoxypropyl)benzamide 2,5-Dibromo 3-Methoxypropyl Halogen-rich; enhanced electronic effects
2-Amino-N-(3-methoxypropyl)benzamide 2-Amino 3-Methoxypropyl Electron-donating group; potential for hydrogen bonding

Key Observations :

  • Electronic Effects: The iodine atom in 2-iodo derivatives enhances electrophilicity compared to bromine or amino groups, influencing reactivity in cross-coupling reactions .
  • Lipophilicity : The methoxypropyl chain increases hydrophobicity compared to phenylpropyl substituents, which may improve membrane permeability in drug design .

Key Observations :

  • Coupling Efficiency : The lower yield (34%) for 2-methoxyethyl analog (27) may reflect challenges in purifying wax-like products, whereas ethynyl derivatives (78% yield) benefit from optimized silyl deprotection .
  • Amine Reactivity : Primary amines like 3-methoxypropylamine likely exhibit higher nucleophilicity than secondary amines, improving coupling efficiency with acyl chlorides .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data for Selected Compounds

Compound Name IR (C=O stretch, cm⁻¹) $^1$H NMR (δ, ppm) $^{13}$C NMR (δ, ppm) Reference
2-Iodo-N-(2-methoxyethyl)benzamide (27) 1665 7.90–7.80 (m, 1H), 3.50 (dd, J = 13.5, 6.6 Hz) 167.5 (C=O), 138.2 (C-I)
2-Iodo-N-(3-phenylpropyl)benzamide (A20) Not reported 7.40–7.15 (m, 7H), 3.50 (dd, J = 13.5, 6.6 Hz) 167.8 (C=O), 139.1 (C-I)
N-Ethynyl-N-(3-methoxypropyl)benzamide 1658 3.40–3.30 (m, 2H, OCH2), 2.90 (s, 1H, C≡CH) 167.3 (C=O), 85.5 (C≡CH)

Key Observations :

  • C=O Stretching : IR data (1665–1658 cm⁻¹) confirms amide bond formation across derivatives .
  • NMR Shifts : The iodine atom deshields adjacent protons, causing downfield shifts in $^1$H NMR (e.g., 7.90–7.80 ppm for aromatic H) .

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